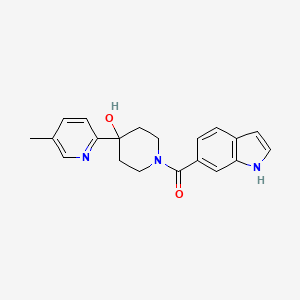
1-(1H-indol-6-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-6-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, commonly known as IMP, is a compound with a unique chemical structure that has gained significant attention in the scientific community. This compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
IMP exerts its pharmacological effects by inhibiting specific enzymes and receptors in the body. It has been found to act as an inhibitor of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. Additionally, IMP has been found to interact with the dopamine receptor D2, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
IMP has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for anticancer therapy. Additionally, IMP has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has also been found to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IMP is its unique chemical structure, which makes it a potential candidate for drug discovery. Additionally, IMP has been found to have significant activity against various diseases, making it a promising compound for further research. However, one of the limitations of IMP is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on IMP. One possible direction is to explore its potential as an anticancer agent. IMP has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research in this area. Additionally, further research could be conducted to explore its potential as a neuroprotective agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, research could be conducted to improve the solubility of IMP, which would make it more useful in various applications.
Métodos De Síntesis
The synthesis of IMP involves several steps, including the reaction of 1-(1H-indol-6-yl)ethanone with 5-methyl-2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with piperidine and reduced using sodium borohydride to yield IMP.
Aplicaciones Científicas De Investigación
IMP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have significant activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Propiedades
IUPAC Name |
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-2-5-18(22-13-14)20(25)7-10-23(11-8-20)19(24)16-4-3-15-6-9-21-17(15)12-16/h2-6,9,12-13,21,25H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQGZDQHTFTNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5485627.png)
![2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5485628.png)
![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5485634.png)
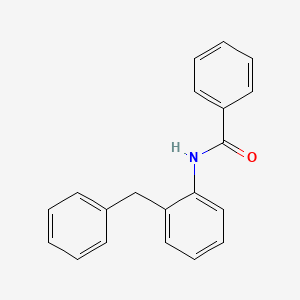
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5485654.png)

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5485677.png)
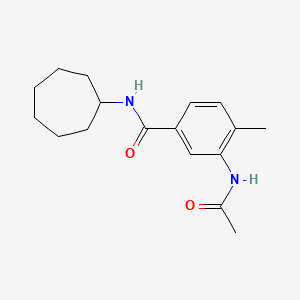
![N-cyclopropyl-1'-[4-(isopropylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485685.png)
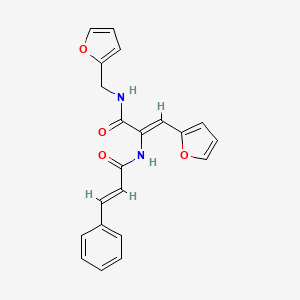
![(3R*,3aR*,7aR*)-1-(cyclopentylacetyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485693.png)
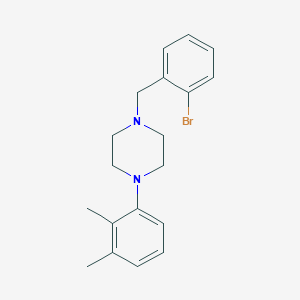
![3-{[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B5485718.png)
![N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5485726.png)